molecular formula C22H30ClNO B14558749 1-[4-(2-Benzylphenoxy)butyl]piperidine;hydrochloride CAS No. 62232-49-9

1-[4-(2-Benzylphenoxy)butyl]piperidine;hydrochloride

Cat. No.: B14558749
CAS No.: 62232-49-9
M. Wt: 359.9 g/mol
InChI Key: FNZXECUBBTTWCY-UHFFFAOYSA-N
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Description

1-[4-(2-Benzylphenoxy)butyl]piperidine;hydrochloride is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with a nitrogen atom

Properties

CAS No.

62232-49-9

Molecular Formula

C22H30ClNO

Molecular Weight

359.9 g/mol

IUPAC Name

1-[4-(2-benzylphenoxy)butyl]piperidine;hydrochloride

InChI

InChI=1S/C22H29NO.ClH/c1-3-11-20(12-4-1)19-21-13-5-6-14-22(21)24-18-10-9-17-23-15-7-2-8-16-23;/h1,3-6,11-14H,2,7-10,15-19H2;1H

InChI Key

FNZXECUBBTTWCY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCCOC2=CC=CC=C2CC3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Benzylphenoxy)butyl]piperidine typically involves the reaction of 2-benzylphenol with 1,4-dibromobutane to form 4-(2-benzylphenoxy)butyl bromide. This intermediate is then reacted with piperidine to yield the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of microwave irradiation and other advanced techniques can also be employed to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Benzylphenoxy)butyl]piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be modified using different alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkylating agents like methyl iodide in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of alkylated piperidine derivatives.

Scientific Research Applications

1-[4-(2-Benzylphenoxy)butyl]piperidine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 1-[4-(2-Benzylphenoxy)butyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler structure with a six-membered ring containing a nitrogen atom.

    Piperazine: Contains two nitrogen atoms in a six-membered ring.

    Pyrrolidine: A five-membered ring with one nitrogen atom.

Uniqueness

1-[4-(2-Benzylphenoxy)butyl]piperidine;hydrochloride is unique due to its specific structural features, such as the benzylphenoxy group and the butyl linker. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.

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